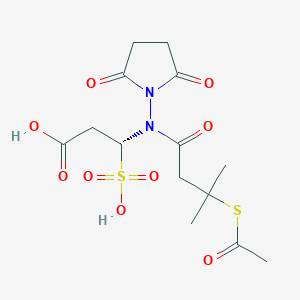![molecular formula C6H23N3O7P2 B157269 triazanium;[(E)-5-hydroxy-4-methylpent-3-enyl]-phosphonatooxyphosphinate CAS No. 933030-60-5](/img/structure/B157269.png)
triazanium;[(E)-5-hydroxy-4-methylpent-3-enyl]-phosphonatooxyphosphinate
Übersicht
Beschreibung
Triazanium;[(E)-5-hydroxy-4-methylpent-3-enyl]-phosphonatooxyphosphinate, also known as T-POP, is an organic compound that has been the subject of much research due to its potential applications in scientific research and laboratory experiments. T-POP is a highly reactive compound that has a wide range of uses, including as a catalyst, a reagent, and as a building block for other compounds. T-POP has been found to have a number of biochemical and physiological effects on the body, and its potential as a therapeutic agent is currently being explored.
Wissenschaftliche Forschungsanwendungen
Catalysts in Chemical Synthesis
Quaternary ammonium salts, which “(E)-C-HDMAPP (ammonium salt)” is a part of, are a pivotal class of organocatalysts that have been discovered and used in chemical synthesis for the formation of C-C, C-N, and C-O bonds for half a century . They have cemented their roles as essential tools in the pharmaceutical, agrochemical, and fine chemical industries .
Interaction with Anions
Quaternary ammonium species interact with anions via a set of directional ion–dipole cooperative + N-C-H unusual H-bonding interactions and not via pure non-directional ionic electrostatic interactions . This finding is particularly pertinent for the rational design of novel catalyses and catalysts and providing guidance to an understanding of these species in solution and during asymmetric enantioselective catalysis .
Polyelectrolytes in Various Industries
Quaternary ammonium salt polymers, a kind of polyelectrolyte with a quaternary ammonium group, are widely used in traditional and emerging industries due to their good water-solubility, adjustable cationicity and molecular weight, high efficiency and nontoxicity .
Water Treatment
Quaternary ammonium salt polymers are used in the field of water treatment . Their good water-solubility and adjustable cationicity make them suitable for this application .
Daily Chemicals
In the field of daily chemicals, quaternary ammonium salt polymers play a key role due to their high efficiency and nontoxicity .
Petroleum Exploitation
Quaternary ammonium salt polymers are also used in petroleum exploitation . Their adjustable molecular weight and high efficiency make them suitable for this application .
Wirkmechanismus
Target of Action
The primary targets of (E)-C-HDMAPP, a quaternary ammonium salt, are pathogenic bacteria and fungi . These microorganisms form rigid microbial biofilms, causing fouling and resistance . The compound acts as an antibacterial agent, disrupting the growth of these biofilms .
Mode of Action
(E)-C-HDMAPP interacts with its targets through a combined lipophilic and electrostatic adsorption at the water-membrane interface . It is adsorbed onto the surface of the bacteria, penetrates the cell wall, and combines with the lipid and protein layers of the cell membrane . This prevents the normal ion exchange and material exchange between the bacteria and the outside world, and destroys the protoplasmic membrane that controls the permeability of the cell .
Biochemical Pathways
The compound affects the transport of ammonium across membranes in plants . It influences the symplastic and apoplastic transport pathways, which vary along the longitudinal gradient of the root axis and contribute to nutrient partitioning between roots and shoots .
Pharmacokinetics
The pharmacokinetics of (E)-C-HDMAPP involves the development of a quaternary ammonium-based drug-linker to expand the scope of antibody–drug conjugate (ADC) payloads to include tertiary amines . This linker strategy provides ADCs that are highly stable in plasma . The quaternary ammonium linker represents a significant advance in linker technology, enabling stable conjugation of payloads with tertiary amine residues .
Result of Action
The result of the compound’s action is the inhibition of the growth of pathogenic bacteria and fungi . It causes the extravasation of the intracellular material, resulting in the death of the bacteria . In addition, it has been shown to have a significant impact on the transport of nutrients in plants .
Action Environment
The action of (E)-C-HDMAPP is influenced by environmental factors. It is used as an antifouling agent for the inhibition of biofilm growth on medical implants and antibacterials on surfaces and in an aquatic environment . Furthermore, it has been found to be environmentally friendly, as the introduction of an ester bond to the chemical structure of surfactants reduces its toxicity .
Eigenschaften
IUPAC Name |
triazanium;[(E)-5-hydroxy-4-methylpent-3-enyl]-phosphonatooxyphosphinate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O7P2.3H3N/c1-6(5-7)3-2-4-14(8,9)13-15(10,11)12;;;/h3,7H,2,4-5H2,1H3,(H,8,9)(H2,10,11,12);3*1H3/b6-3+;;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLHWKNAWRGFXCI-LESCHLGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCP(=O)([O-])OP(=O)([O-])[O-])CO.[NH4+].[NH4+].[NH4+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\CCP(=O)([O-])OP(=O)([O-])[O-])/CO.[NH4+].[NH4+].[NH4+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H23N3O7P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-C-HDMAPP (ammonium salt) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



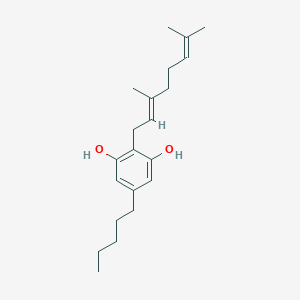
![1H-1,2,3-Triazolo[4,5-d]pyrimidin-5-amine](/img/structure/B157187.png)



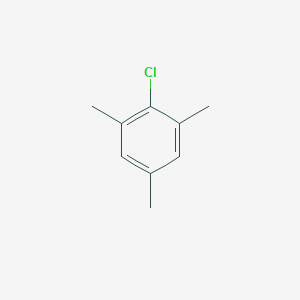

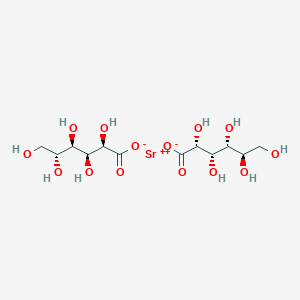


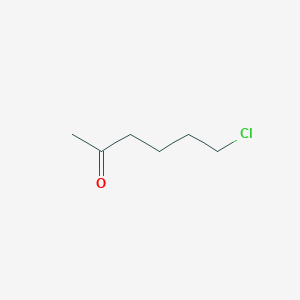

![Methyl 3-[2-[(2-decylcyclopropyl)methyl]cyclopropyl]propanoate](/img/structure/B157212.png)
